Cbl-b-IN-19

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cbl-b-IN-19 is a small molecule inhibitor targeting the Casitas B-lineage lymphoma-b (Cbl-b) protein, a member of the RING-type E3 ubiquitin ligases. Cbl-b plays a crucial role in regulating immune cell activity by promoting an immunosuppressive tumor microenvironment. Inhibiting Cbl-b has shown promise in enhancing immune responses against tumors, making this compound a potential therapeutic tool in cancer immunotherapy .

Preparation Methods

The synthesis of Cbl-b-IN-19 involves the preparation of novel lactams as Cbl-b inhibitors. The synthetic route includes the use of various reagents and conditions to achieve the desired compound. The preparation process involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product . Industrial production methods for this compound are not widely documented, but the synthesis typically follows standard organic chemistry protocols for small molecule inhibitors.

Chemical Reactions Analysis

Cbl-b-IN-19 undergoes several types of chemical reactions, including phosphorylation inhibition. It inhibits the phosphorylation of Cbl-b with an IC50 of less than 100 nM . The compound interacts with the ubiquitin-dependent protein degradation system, which is a critical regulatory mechanism in immune cells . Common reagents used in these reactions include various organic solvents and catalysts, and the major products formed are typically the phosphorylated or ubiquitinated proteins.

Scientific Research Applications

Cbl-b-IN-19 has significant applications in scientific research, particularly in the fields of immunology and oncology. It has been shown to reverse immunosuppression in the tumor microenvironment, stimulate cytotoxic T cell activity, and promote tumor regression . The compound is also used in studying the role of Cbl-b in immune cell regulation and its potential as a therapeutic target in cancer immunotherapy . Additionally, this compound is being explored for its potential to enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 antibodies .

Mechanism of Action

Cbl-b-IN-19 exerts its effects by inhibiting the activity of the Cbl-b protein. The compound binds to the N-terminal fragment of Cbl-b, which contains the tyrosine kinase binding domain, linker helix region, and RING domain . This binding prevents the ubiquitination and subsequent degradation of target proteins, thereby enhancing immune cell activity. The inhibition of Cbl-b leads to increased phosphorylation of key signaling proteins, such as ZAP70, CD3E, LAT, and PLCG1, which are involved in T cell receptor signaling .

Comparison with Similar Compounds

Cbl-b-IN-19 is compared with other Cbl-b inhibitors, such as Nx-1607, which is currently in phase I clinical trials for advanced solid tumor malignancies . Similar compounds include other small molecule inhibitors targeting the Cbl family of proteins, such as c-Cbl inhibitors. These compounds share similar mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties . The uniqueness of this compound lies in its potent inhibition of Cbl-b phosphorylation and its potential to enhance the efficacy of immune checkpoint inhibitors .

Properties

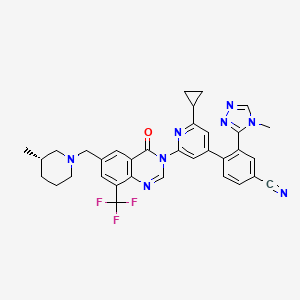

Molecular Formula |

C34H31F3N8O |

|---|---|

Molecular Weight |

624.7 g/mol |

IUPAC Name |

4-[2-cyclopropyl-6-[6-[[(3S)-3-methylpiperidin-1-yl]methyl]-4-oxo-8-(trifluoromethyl)quinazolin-3-yl]pyridin-4-yl]-3-(4-methyl-1,2,4-triazol-3-yl)benzonitrile |

InChI |

InChI=1S/C34H31F3N8O/c1-20-4-3-9-44(16-20)17-22-11-27-31(28(12-22)34(35,36)37)39-18-45(33(27)46)30-14-24(13-29(41-30)23-6-7-23)25-8-5-21(15-38)10-26(25)32-42-40-19-43(32)2/h5,8,10-14,18-20,23H,3-4,6-7,9,16-17H2,1-2H3/t20-/m0/s1 |

InChI Key |

VMQQQHAFPLYBOY-FQEVSTJZSA-N |

Isomeric SMILES |

C[C@H]1CCCN(C1)CC2=CC3=C(C(=C2)C(F)(F)F)N=CN(C3=O)C4=CC(=CC(=N4)C5CC5)C6=C(C=C(C=C6)C#N)C7=NN=CN7C |

Canonical SMILES |

CC1CCCN(C1)CC2=CC3=C(C(=C2)C(F)(F)F)N=CN(C3=O)C4=CC(=CC(=N4)C5CC5)C6=C(C=C(C=C6)C#N)C7=NN=CN7C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.